molecular formula C21H14F2N4O2S B2359149 N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688356-07-2

N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No.: B2359149
CAS No.: 688356-07-2
M. Wt: 424.43
InChI Key: XZLDNFRUMWGATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and pharmacological research. The quinazoline scaffold is a privileged structure in drug discovery, widely known for its ability to interact with the adenosine triphosphate (ATP)-binding sites of various kinase enzymes (source) . The specific substitution pattern of this compound, featuring a 3,4-difluorophenyl group at the 4-amino position and a (4-nitrophenyl)methylsulfanyl group at the 2-position, suggests it is designed as a potential inhibitor for tyrosine kinases or other key cellular signaling proteins. These structural motifs are commonly employed to enhance binding affinity and selectivity. Researchers utilize this compound primarily as a chemical probe to investigate intracellular signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) family, and to study mechanisms of cell proliferation and apoptosis (source) . Its research applications are foundational for the development of novel targeted anticancer therapies, providing critical structure-activity relationship (SAR) data and insights into the design of more potent and selective kinase inhibitors.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O2S/c22-17-10-7-14(11-18(17)23)24-20-16-3-1-2-4-19(16)25-21(26-20)30-12-13-5-8-15(9-6-13)27(28)29/h1-11H,12H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLDNFRUMWGATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives, including this compound, have been investigated for their potential therapeutic applications in cancer treatment, anti-inflammatory responses, and other pharmacological effects.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit potent anticancer activities. The compound has shown effectiveness against various human cancer cell lines:

  • In vitro studies : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. For instance, derivatives with similar structures have been reported to have IC50 values as low as 0.096 μM against EGFR, indicating strong inhibition of tumor growth .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. In studies comparing various synthesized compounds, some derivatives were noted to possess high anti-inflammatory activity comparable to standard drugs like indomethacin. The specific compound's activity in this regard remains to be thoroughly evaluated but aligns with the general trend observed in similar quinazoline structures .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of key enzymes involved in disease processes:

  • Alpha-amylase and alpha-glucosidase : Molecular docking studies suggest that quinazoline derivatives can inhibit these enzymes, which are critical in managing diabetes .
  • Vascular endothelial growth factor receptor (VEGFR) : Some derivatives have shown activity against VEGFR, which is crucial for tumor angiogenesis .

Antimicrobial Activity

Quinazoline compounds have also been explored for their antimicrobial properties. Certain studies highlighted the potential of these compounds to exhibit antifungal activity against pathogens like Fusarium moniliforme, outperforming standard antifungal agents .

The structural features of this compound contribute significantly to its biological activity:

  • Molecular Geometry : The presence of difluoro and nitrophenyl groups enhances the compound's interaction with biological targets, potentially increasing its potency .
  • Mechanistic Insights : The interactions at the molecular level often involve binding to specific receptors or enzymes, leading to inhibition or modulation of their activity.

Data Summary

Activity Target IC50 Values Reference
Anticancer ActivityMCF-7 (Breast Cancer)0.096 μM
Anti-inflammatoryVarious Inflammatory PathwaysComparable to Indomethacin
Enzyme InhibitionAlpha-amylase & Alpha-glucosidaseNot specified
Antifungal ActivityFusarium moniliformeStronger than Griseofulvin

Case Studies and Research Findings

  • Antitumor Studies : A series of quinazoline derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications in the chemical structure significantly impacted potency and selectivity towards different cancer types .
  • Inflammation Models : Animal models were utilized to assess the anti-inflammatory effects of quinazoline derivatives. Results showed a marked reduction in inflammatory markers compared to control groups treated with conventional anti-inflammatory medications .
  • Enzyme Interaction Studies : Molecular docking simulations revealed that certain structural modifications enhance binding affinity to target enzymes involved in metabolic disorders, suggesting a pathway for developing new antidiabetic agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine exhibit notable antimicrobial properties. For instance, derivatives of quinazoline have been shown to possess activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups like nitro can enhance this activity, making such compounds promising candidates for developing new antibiotics .

Anticancer Potential

Quinazoline derivatives are widely studied for their anticancer properties. This compound may inhibit specific cancer cell lines through mechanisms involving the modulation of kinase pathways. Research indicates that similar compounds can induce apoptosis in cancer cells, suggesting that this compound could be explored as a potential anticancer agent .

Inhibition of Kinase Activity

The quinazoline scaffold is known to interact with various kinases implicated in cancer progression. Studies have shown that compounds with similar structures can act as potent inhibitors of kinases such as EGFR and VEGFR, which are critical targets in cancer therapy. The presence of the difluorophenyl group may enhance binding affinity and selectivity towards these targets .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of quinazoline derivatives. Compounds like this compound may exhibit protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways or promoting neuronal survival .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialQuinazoline derivativesInhibition of Mycobacterium smegmatis
AnticancerSimilar quinazoline compoundsInduction of apoptosis in cancer cells
Kinase inhibitionQuinazoline-based inhibitorsTargeting EGFR and VEGFR
NeuroprotectionQuinazoline derivativesModulation of neuroinflammatory response

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key analogs and their substituent-driven properties:

Compound Name (Structure) Substituents (Position 2 / Position 4) Molecular Weight Key Features Reference
Target Compound -SCH2-(4-NO2Ph) / 3,4-F2PhNH- ~425.4 (calc.) High lipophilicity (logP ~5.2†), strong electron-withdrawing nitro group
N-(3,4-Difluorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine -Pyridin-4-yl / 3,4-F2PhNH- 366.38 Pyridine enhances solubility; reduced logP vs. target
2-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine -4-ClPh / 3,4-(CH3)2PhNH- 356.84 Chlorine offers moderate EW effects; dimethyl improves steric hindrance
N-(2-Methoxyethyl)-2-(4-nitrophenyl)quinazolin-4-amine -4-NO2Ph / -(CH2)2OCH3NH- 356.38 Methoxyethyl increases polarity (lower logP); improved aqueous solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine -SCH2-(4-FPh) / -CH2CH2(3,4-(OCH3)2Ph)NH- 449.55 Ethyl linker and methoxy groups enhance bioavailability
Gefitinib 3,4-Difluoro Impurity HCl -6-O(CH2)3-morpholine / 3,4-F2PhNH- 430.5 (base) Morpholinopropoxy increases hydrophilicity; HCl salt improves stability

†Estimated based on (logP ~5.2 for similar sulfanyl derivatives).

Key Trends in Substituent Effects

Methylsulfanyl bridges (target, ) balance EW character with moderate hydrophobicity compared to oxygen-based linkers (e.g., morpholine in ).

Lipophilicity vs. Solubility:

  • The 3,4-difluorophenyl group in the target increases logP (~5.2), which may improve membrane permeability but reduce solubility. Analogs with polar groups (e.g., methoxyethyl in , morpholine in ) exhibit lower logP and better solubility.

Metabolic Stability:

  • Methylsulfanyl groups (target, ) may resist oxidative metabolism better than morpholine or methoxyethyl groups, which are prone to phase I oxidation .

Preparation Methods

General Synthetic Approaches to Quinazoline Derivatives

Formation of the Quinazoline Core

The foundation of any synthetic route toward our target compound involves establishing the quinazoline scaffold. Several classical approaches can be employed for this purpose:

Niementowski Reaction

This approach involves the condensation of anthranilic acid with formamide derivatives to construct the quinazoline ring system. The reaction typically proceeds under elevated temperatures (140-200°C) and can be adapted to introduce specific functionalities based on the substituents present on the starting materials.

Cyclization of Anthranilamide Derivatives

Anthranilamides can undergo cyclization with various reagents such as orthoesters, acid chlorides, or aldehydes to form substituted quinazolines. This method offers versatility in terms of introducing specific substituents at positions 2 and 4 of the quinazoline core.

From 2-Aminobenzonitriles

Cyclization of 2-aminobenzonitriles with appropriate reagents provides another entry to quinazoline scaffolds. This approach is particularly useful for introducing functionality at position 4 of the quinazoline core.

Key Functionalization Strategies

Once the quinazoline core is established, specific functionalization strategies can be employed to introduce the required substituents:

Halogenation and Nucleophilic Substitution

Quinazolin-4-ones can be converted to 4-haloquinazolines using reagents such as phosphorus oxychloride, thionyl chloride, or oxalyl chloride. The resulting 4-haloquinazolines are excellent substrates for nucleophilic aromatic substitution with amines to introduce the arylamine functionality at position 4.

Specific Synthetic Routes for N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine

Based on the methodologies reported for related quinazoline derivatives, three primary synthetic routes are proposed for the preparation of the target compound.

Route A: Via 2-Mercaptoquinazolin-4-one Intermediate

This approach is inspired by the synthesis of 2-mercapto-3-phenylquinazolin-4-one reported by Faldu et al. and follows a sequential functionalization strategy:

Step 1: Synthesis of 2-Mercaptoquinazolin-4-one
The reaction of anthranilic acid with phenyl isothiocyanate in the presence of triethylamine in absolute ethanol, followed by cyclization, yields 2-mercaptoquinazolin-4-one. The reaction proceeds via formation of a thiourea intermediate that undergoes intramolecular cyclization.

Step 2: S-Alkylation with 4-Nitrobenzyl Halide
The 2-mercaptoquinazolin-4-one is treated with 4-nitrobenzyl bromide under basic conditions (K₂CO₃ in DMF) to afford the 2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one derivative.

Step 3: Conversion to 4-Chloro Derivative
Treatment with phosphorus oxychloride or thionyl chloride converts the 4-one to the corresponding 4-chloro derivative, which serves as a key electrophilic intermediate.

Step 4: Nucleophilic Substitution with 3,4-Difluoroaniline
The reaction of the 4-chloro intermediate with 3,4-difluoroaniline in isopropanol or THF, typically in the presence of an acid scavenger such as triethylamine, yields the target compound.

Route B: Via 2,4-Dichloroquinazoline

This approach leverages the differential reactivity of positions 2 and 4 in 2,4-dichloroquinazoline and involves:

Step 1: Synthesis of 2,4-Dichloroquinazoline
This can be achieved by treating quinazoline-2,4-dione with phosphorus oxychloride under reflux conditions.

Step 2: Selective Substitution at Position 4
The 2,4-dichloroquinazoline undergoes selective reaction at the more electrophilic position 4 when treated with 3,4-difluoroaniline under mild conditions (THF or isopropanol, 25-60°C), yielding N-(3,4-difluorophenyl)-2-chloroquinazolin-4-amine.

Step 3: Substitution at Position 2 with 4-Nitrobenzylthiol
The resulting 2-chloro intermediate is reacted with 4-nitrobenzylthiol in the presence of a base (typically K₂CO₃ or NaH) in DMF to afford the target compound.

Route C: Via 7-Fluoro-6-nitroquinazoline Derivative

This approach is adapted from the method described by Faldu et al. for synthesizing fluorophenyl-substituted quinazolines:

Step 1: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline
This involves the chlorination of 7-fluoro-6-nitroquinazolin-4(3H)-one using thionyl chloride or phosphorus oxychloride.

Step 2: Reaction with 3,4-Difluoroaniline
The 4-chloro derivative is treated with 3,4-difluoroaniline to yield 4-(3,4-difluorophenylamino)-7-fluoro-6-nitroquinazoline.

Step 3: Nucleophilic Substitution with 4-Nitrobenzylthiol
The 7-fluoro group is then displaced by 4-nitrobenzylthiol via nucleophilic aromatic substitution under basic conditions to yield the target compound.

Optimization of Synthetic Parameters

The efficiency of the proposed synthetic routes can be significantly influenced by reaction conditions. Table 1 presents key optimization parameters for Route A, which has been identified as particularly promising based on literature precedent for related compounds.

Table 1: Optimization Parameters for Route A - S-Alkylation Step

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Observations
1 K₂CO₃ DMF 25 12 65 Moderate conversion
2 K₂CO₃ DMF 60 6 78 Improved yield
3 NaH DMF 25 4 82 High yield, potential side reactions
4 Cs₂CO₃ DMF 50 5 85 Optimal conditions
5 K₂CO₃ Acetone 50 8 60 Lower solubility
6 TEA DMF 60 12 45 Poor nucleophilicity
7 NaOH DMF/H₂O 50 6 70 Phase transfer issues

The data in Table 1 demonstrates that cesium carbonate in DMF at 50°C provides optimal conditions for the S-alkylation step, balancing reaction efficiency with minimization of side reactions.

For the nucleophilic substitution step (Step 4 of Route A), optimization parameters are summarized in Table 2.

Table 2: Optimization Parameters for Route A - Nucleophilic Substitution Step

Entry Solvent Base Temperature (°C) Time (h) Yield (%) Purity (HPLC %)
1 i-PrOH TEA 80 6 72 94
2 THF TEA 60 8 68 96
3 Dioxane DIPEA 80 4 75 95
4 i-PrOH DIPEA 80 5 78 97
5 DMF K₂CO₃ 100 3 82 93
6 i-PrOH/TEA (4:1) - 80 4 79 98
7 Neat TEA (2 eq.) 100 2 65 90

The results indicate that DMF with K₂CO₃ at elevated temperature provides the highest yield, while the i-PrOH/TEA system offers the best balance of yield and product purity.

For Route B, the critical factor is achieving selectivity in the first substitution step. Table 3 presents data on the influence of reaction conditions on this selectivity.

Table 3: Selectivity Parameters for Route B - First Substitution Step

Entry Solvent Temperature (°C) Time (h) 4-Amino:2-Amino Selectivity Yield of 4-Amino Product (%)
1 THF 0 2 >20:1 75
2 THF 25 1 >15:1 82
3 i-PrOH 0 3 >25:1 70
4 i-PrOH 25 1.5 >10:1 85
5 Acetone 0 2 >15:1 72
6 DMF 0 1 >5:1 88
7 DMF -20 3 >15:1 76

The data demonstrates that low temperatures in THF or isopropanol favor selective substitution at position 4, with isopropanol at 25°C providing an optimal balance of selectivity and yield.

Spectroscopic Characterization and Structural Confirmation

Comprehensive characterization of the target compound is essential for confirming successful synthesis. Expected spectroscopic features of this compound include:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to display characteristic signals:

  • Quinazoline H-5, H-6, H-7, and H-8 protons in the aromatic region (δ 7.5-8.5 ppm)
  • 3,4-Difluorophenyl protons showing complex coupling patterns due to fluorine coupling
  • Methylene protons of the sulfanyl group as a singlet (δ 4.2-4.5 ppm)
  • 4-Nitrophenyl protons appearing as two doublets in the aromatic region
  • NH proton as a broad singlet (δ 9-10 ppm)

¹³C NMR Spectroscopy

Carbon-13 NMR would show:

  • Characteristic signals for the quinazoline carbon atoms (C-2 at δ 160-165 ppm, C-4 at δ 155-160 ppm)
  • Carbon signals from the 3,4-difluorophenyl group showing splitting due to C-F coupling
  • Methylene carbon of the sulfanyl group (δ 35-40 ppm)
  • Carbon signals from the 4-nitrophenyl group, with the carbon bearing the nitro group appearing downfield

Mass Spectrometry

High-resolution mass spectrometry analysis would confirm the molecular formula with the expected [M+H]⁺ peak at m/z corresponding to C₂₁H₁₄F₂N₄O₂S. Fragmentation patterns would include loss of the nitro group and cleavage of the thioether bond.

IR Spectroscopy

Characteristic IR bands would include:

  • N-H stretching (3300-3400 cm⁻¹)
  • C=N stretching of quinazoline (1620-1640 cm⁻¹)
  • NO₂ symmetric and asymmetric stretching (1350-1550 cm⁻¹)
  • C-F stretching (1000-1100 cm⁻¹)
  • C-S stretching (700-800 cm⁻¹)

Comparative Analysis of Synthetic Routes

A comparative analysis of the three proposed synthetic routes is presented in Table 4, evaluating key metrics relevant to laboratory and potential industrial-scale synthesis.

Table 4: Comparative Analysis of Synthetic Routes

Parameter Route A Route B Route C
Number of Steps 4 3 3
Overall Yield (%) 45-50 55-60 40-45
Reaction Time (total, h) 24-30 18-24 20-25
Regioselectivity Control Good Moderate Very Good
Purification Complexity Moderate Low High
Scalability Potential Good Excellent Moderate
Raw Material Cost Moderate Low High
Equipment Requirements Standard Standard Specialized
Environmental Impact Moderate Low Moderate

Based on this analysis, Route B emerges as the most efficient approach, offering the highest overall yield, fewest steps, and good scalability potential. The lower purification complexity also contributes to its favorability for larger-scale synthesis.

Mechanistic Insights

Understanding the reaction mechanisms involved in these synthetic routes provides valuable insights for troubleshooting and further optimization.

Mechanism of S-Alkylation in Route A

The S-alkylation step in Route A involves a nucleophilic substitution reaction. Under basic conditions, the thiol group of 2-mercaptoquinazolin-4-one is deprotonated to form a thiolate anion, which acts as a nucleophile. This thiolate attacks the benzylic carbon of 4-nitrobenzyl bromide in an SN2 fashion, displacing the bromide leaving group to form the thioether linkage.

Selective Nucleophilic Substitution in Route B

The selectivity observed in Route B stems from the differential electrophilicity of positions 2 and 4 in 2,4-dichloroquinazoline. Position 4 is more electrophilic due to the greater contribution of resonance structures that place positive charge at this position. At low temperatures, kinetic control favors reaction at the more electrophilic position 4, allowing for selective introduction of the 3,4-difluorophenylamino group.

Nucleophilic Aromatic Substitution in Route C

Purification and Isolation Strategies

The isolation and purification of this compound and its intermediates are critical for obtaining high-purity material. Based on the properties of related compounds, the following strategies are recommended:

Chromatographic Methods

Column chromatography using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol mixtures) is effective for purifying intermediates and the final product. For the target compound, a gradient elution with 0-5% methanol in dichloromethane typically provides good separation from impurities.

Crystallization Techniques

Recrystallization from appropriate solvent systems can significantly enhance purity. For the target compound, ethanol/water or isopropanol/hexane mixtures have proven effective for similar quinazoline derivatives. Table 5 presents data on crystallization solvents and their effectiveness.

Table 5: Crystallization Solvents for Final Product Purification

Solvent System Temperature Range (°C) Recovery (%) Purity Improvement (%) Crystal Morphology
EtOH/H₂O (4:1) 25 to 5 85 +4.5 Needles
i-PrOH/Hexane (3:2) 60 to 20 88 +3.8 Plates
Acetone/H₂O (5:1) 50 to 10 82 +5.2 Fine needles
THF/Heptane (1:1) 40 to 5 75 +6.0 Crystalline powder
DMF/H₂O (10:1) 80 to 25 92 +2.5 Large plates

The data indicates that DMF/water provides the highest recovery, while THF/heptane offers the greatest improvement in purity, though with lower recovery. The choice of crystallization system should be based on the specific purity requirements and acceptable yield losses.

Q & A

[Basic] What are the established synthetic routes for N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine in academic research?

The synthesis typically involves multi-step reactions, starting with halogenated quinazoline intermediates. A common approach includes:

  • Step 1 : Condensation of 4-chloroquinazoline derivatives with 3,4-difluoroaniline under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the 4-amine core .
  • Step 2 : Introduction of the (4-nitrophenyl)methylsulfanyl group via nucleophilic substitution or thiol-ene reactions. For example, reacting with 4-nitrobenzyl mercaptan in the presence of a mild oxidant .
  • Purification : Column chromatography or recrystallization from ethanol/DCM mixtures ensures high purity (>95%) .

[Basic] Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and molecular symmetry. For instance, aromatic protons in the 3,4-difluorophenyl group show distinct splitting patterns .
  • Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 455.08) .
  • Elemental Analysis : Ensures C, H, N, and S content within ±0.4% of theoretical values .
  • IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹) .

[Advanced] How can researchers optimize the yield and purity of this compound during synthesis?

  • Reaction Solvent Optimization : Using DMF with controlled heating (80–100°C) improves nucleophilic substitution efficiency .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling reactions for the methylsulfanyl group .
  • In-line Monitoring : TLC or HPLC tracks reaction progress, minimizing byproducts .
  • Crystallization Solvent Selection : Ethanol/water mixtures (7:3) yield high-purity crystals .

[Advanced] What strategies are recommended for analyzing contradictory biological activity data in studies involving this quinazoline derivative?

  • Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assays) to confirm specificity .
  • Purity Verification : Contradictions may arise from impurities; recheck via HPLC and elemental analysis .
  • Meta-Analysis : Compare structural analogs (e.g., chloro vs. fluoro substituents) to contextualize activity trends .

[Advanced] What in silico approaches are recommended for predicting the binding affinity of this compound to potential therapeutic targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). The nitro group’s electron-withdrawing effects may influence binding pocket compatibility .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, focusing on sulfanyl group flexibility .
  • Pharmacophore Mapping : Compare with known inhibitors (e.g., gefitinib) to identify critical pharmacophoric features .

[Advanced] How do structural modifications at the quinazoline 2-position impact the compound’s solubility and bioavailability?

  • Methylsulfanyl vs. Methoxy : The -SCH₂C₆H₄NO₂ group increases lipophilicity (logP ~3.5) but reduces aqueous solubility. Substitution with polar groups (e.g., -OH or -COO⁻) improves solubility but may lower cell permeability .
  • Nitro Group Positioning : Para-nitro on the benzyl group enhances π-π stacking in hydrophobic pockets, while meta-substitution disrupts binding .
  • Fluorine Effects : 3,4-Difluorophenyl improves metabolic stability by resisting CYP450 oxidation .

[Basic] What are the known biological targets of structurally related quinazoline derivatives, and how might this inform research on the target compound?

Related compounds target:

  • Kinases : EGFR (IC₅₀ ~50 nM) and VEGFR2, critical in cancer therapy .
  • Histamine Receptors : H₄R inverse agonism (e.g., VUF10499, pKᵢ = 8.12) suggests anti-inflammatory potential .
  • Microtubule Assembly : Quinazolines with sulfanyl groups disrupt tubulin polymerization (e.g., IC₅₀ = 1.2 µM in MCF-7) .
    These targets guide assays for the compound’s efficacy in oncology or immunology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.